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Abstract

K(lysine) acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger
Protein), is a member of the MYST family of histone acetyltransferases (HATSs).[1][2] As a
critical epigenetic regulator, KAT6A plays a pivotal role in controlling gene expression by
acetylating histone and non-histone proteins, thereby modulating chromatin structure and
transcriptional activity.[1] Dysregulation of KAT6A, through gene fusion, amplification, or
overexpression, is increasingly recognized as a key driver in various malignancies, including
acute myeloid leukemia (AML), breast cancer, glioblastoma, and ovarian cancer.[2][3][4][5] This
guide provides an in-depth overview of the mechanisms by which KAT6A promotes oncogenic
transcription, summarizes the development of targeted inhibitors, and details key experimental
protocols for its study.

Core Function of KAT6A in Transcriptional
Regulation

KATG6A is the catalytic subunit of a large multiprotein complex that typically includes BRPF1,
ING5, and EAF6.[6] Its primary function is to transfer an acetyl group from acetyl-CoA to
specific lysine residues on histone tails, most notably H3K9, H3K14, and H3K23.[7][8] This
acetylation neutralizes the positive charge of lysine, weakening the interaction between
histones and DNA. The result is a more relaxed, open chromatin state known as euchromatin,
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which allows transcription factors and the RNA polymerase machinery to access gene
promoters and enhancers, thereby activating gene expression.[1]

Beyond histones, KAT6A also acetylates non-histone proteins such as p53 and SMAD3,
directly influencing their activity in pathways related to cell cycle control, senescence, and
metastasis.[9][10]

Mechanisms of KAT6A-Driven Oncogenic
Transcription

KATG6A contributes to tumorigenesis through distinct, context-dependent mechanisms that
hijack normal transcriptional programs.

Writer-Reader Module in Acute Myeloid Leukemia (AML)

In AML, particularly in cases with chromosomal translocations involving KAT6A, the enzyme is
a critical component of a "writer-reader” epigenetic module that maintains a state of
differentiation arrest.[3][11]

o Writer (KAT6A): KAT6A "writes" an epigenetic mark by catalyzing the acetylation of H3K9
(H3K9ac) at the promoters of critical leukemogenic genes, such as MYC and MYB.[7][12]

e Reader (ENL): The H3K9ac mark is then "read" by the acetyllysine-binding YEATS domain of
the protein ENL.[3][11]

» Transcriptional Elongation: The binding of ENL recruits a network of chromatin factors that
promote transcriptional elongation, leading to the sustained high-level expression of
oncogenes that drive leukemia cell proliferation and block myeloid differentiation.[3][7][11]
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KATG6A-ENL "writer-reader" module in AML.
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PI3BK/AKT Pathway Activation in Glioblastoma (GBM)

In glioblastoma, where KAT6A is often upregulated, it drives tumorigenesis by activating the
pro-survival PI3K/AKT signaling pathway.[2]

o H3K23 Acetylation: KAT6A specifically acetylates H3K23 at the promoter of the PIK3CA
gene.[2]

o TRIM24 Recruitment: The H3K23ac mark serves as a docking site for the bromodomain-
containing protein TRIM24.[2]

o PIK3CA Transcription: The recruitment of TRIM24 activates the transcription of PIK3CA, the
gene encoding the catalytic subunit of PI3K.[2]

o Pathway Activation: Increased PIK3CA expression leads to hyperactivation of the PI3K/AKT
pathway, promoting cell proliferation, migration, and tumor growth.[2]
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KAT6A-mediated activation of PI3K/AKT signaling in GBM.
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Therapeutic Targeting of KAT6A

The clear role of KAT6A's acetyltransferase activity in driving cancer makes it a compelling
therapeutic target. Several small molecule inhibitors have been developed that are competitive
with acetyl-CoA.[1] These inhibitors have shown preclinical efficacy by inducing cell cycle arrest
and cellular senescence, thereby halting tumor growth.[1][13]

Quantitative Data on KATG6A Inhibitors

The following tables summarize key quantitative data for prominent KAT6A inhibitors.

Table 1: Preclinical Potency of KAT6A Inhibitors

Cell Line /

Compound Target(s) Assay Type IC50/ Kd Citation(s)
Context
Cell Growth EMRK1184
WM-1119 KAT6A 0.25 uM [1][13]
IC50 Lymphoma
Binding N/A
KAT6A o 2nM . . [1]
Affinity (Kd) (Biochemical)
) Binding N/A
KAT5 (Tip60) o 2.2 uyM _ _ [1]
Affinity (Kd) (Biochemical)
Binding N/A
KAT7 (HBO1) - 0.5 uM _ _ [1]
Affinity (Kd) (Biochemical)
Cell Growth EMRK1184
WM-8014 KAT6A/B 23 uM [1]
IC50 Lymphoma
H3K23Ac 270% at =1 Patient
PF-07248144  KAT6A/B o [14]
Inhibition mg dose PBMCs

Table 2: Clinical Efficacy Data for PF-07248144 in ER+/HER2- Metastatic Breast Cancer
(Phase 1)
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L. Median
Objective .
Number of Progression- o
Treatment Arm . Response . Citation(s)
Patients (n) Free Survival
Rate (ORR)
(PFS)
Monotherapy 35 11.4% Not Reported [15]
Combination with
43 30.2% 10.7 months [15][16]

Fulvestrant

Key Experimental Protocols

Studying KAT6A's role in oncogenic transcription requires a combination of biochemical,
cellular, and genomic techniques.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of KAT6A and is crucial for screening and
validating inhibitors.

e Principle: A recombinant KAT6A enzyme is incubated with a histone peptide substrate (e.qg.,
a peptide derived from Histone H3) and the acetyl donor, acetyl-CoA. The activity is
measured by detecting one of the reaction products: either the acetylated peptide or the co-
product, Coenzyme A (CoA-SH).[4][17] Detection can be achieved through various methods,
including radioactivity (using 14C-acetyl CoA), fluorescence, or antibody-based techniques
like ELISA.[4][17]

o Key Reagents:

[¢]

Recombinant KAT6A protein

[¢]

Histone H3 or H4 peptide substrate

[e]

Acetyl-Coenzyme A

o

HAT assay buffer (e.g., Tris-HCI, NaCl, DTT)
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o Detection reagents (e.qg., fluorescent developer for CoA-SH, specific antibody for
acetylated lysine)[4]

e General Procedure:

o Prepare the enzymatic reaction in a microplate or PCR tube, combining the assay buffer,
KAT6A enzyme, and the inhibitor being tested.

o Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.

o Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60
minutes).[2]

o Stop the reaction.

o Add detection reagents and measure the output signal (e.g., fluorescence, colorimetric
change, or radioactivity) using a plate reader or scintillation counter.

o Calculate IC50 values for inhibitors by plotting the percentage of inhibition against a range
of inhibitor concentrations.

Chromatin Immunoprecipitation (ChiP) followed by
gPCR or Sequencing

ChIP is the definitive method for mapping the genomic location of KAT6A and the histone
acetylation marks it deposits.

e Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is
then isolated and sheared into small fragments. An antibody specific to KAT6A or a histone
mark (e.g., H3K9ac) is used to immunoprecipitate the protein-DNA complexes. After
reversing the cross-links, the purified DNA is analyzed by quantitative PCR (ChIP-qgPCR) to
measure enrichment at specific gene promoters or by next-generation sequencing (ChiP-
seq) for genome-wide analysis.[3][18]

o Key Reagents:

o Formaldehyde (for cross-linking)

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_In_Vitro_Histone_Acetyltransferase_HAT_Assay_using_Histone_H3_5_23_Peptide.pdf
https://www.jove.com/v/61289/assays-for-validating-histone-acetyltransferase-inhibitors
https://experiments.springernature.com/articles/10.1007/978-1-0716-2724-2_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC4151291/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cell lysis and sonication buffers

o Specific primary antibodies (e.g., anti-KAT6A, anti-H3K9ac, anti-H3K23ac)
o Protein A/G magnetic beads to capture antibody-chromatin complexes[2]
o Wash buffers and elution buffer

o Proteinase K and RNase A

o Reagents for DNA purification

General Procedure:

o Cross-linking: Treat cultured cells or tissues with 1% formaldehyde to cross-link proteins to
DNA.[18] Quench with glycine.

o Chromatin Preparation: Lyse cells and isolate nuclei. Shear chromatin into 200-1000 bp
fragments using sonication or enzymatic digestion.[10]

o Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a specific
antibody. A non-specific IgG is used as a negative control.[10]

o Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.
o Washes: Wash the beads extensively to remove non-specific binding.

o Elution & Cross-link Reversal: Elute the complexes from the beads and reverse the cross-
links by heating in the presence of a high-salt buffer. Digest proteins with Proteinase K.

o DNA Purification: Purify the enriched DNA.
o Analysis:

» ChIP-gPCR: Use primers specific to target gene promoters (e.g., MYC) to quantify
enrichment relative to an input control and a negative control region.[19][20]

» ChlIP-seq: Prepare a sequencing library from the purified DNA and perform high-
throughput sequencing to map binding sites across the entire genome.[7]
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Workflow for the evaluation of a KAT6A inhibitor.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b10862205?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

KATG6A is a potent oncogene that drives tumorigenesis by creating a permissive chromatin
environment for the expression of key cancer-promoting genes. Its well-defined
acetyltransferase activity presents a clear and druggable vulnerability. The development of
selective small molecule inhibitors has provided both powerful research tools and promising
therapeutic candidates that have shown durable antitumor activity in clinical trials.[16] Future
research will likely focus on refining the therapeutic window of KAT6A inhibitors, identifying
predictive biomarkers for patient stratification, and exploring rational combination strategies to
overcome resistance and improve outcomes in KAT6A-dependent cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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